molecular formula C24H19NO3S B2809055 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid CAS No. 749214-70-8

3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid

Cat. No.: B2809055
CAS No.: 749214-70-8
M. Wt: 401.48
InChI Key: KRFDRGKRBQQYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 749214-70-8) is a benzothiazole-containing butenoic acid derivative with a benzyloxy-substituted phenyl group. Its molecular formula is C₂₄H₁₉NO₃S (MW 401.48 g/mol), and it is structurally characterized by:

  • A benzothiazole moiety linked to the α-carbon of the butenoic acid backbone.

The compound is commercially available but often listed as out of stock, with suppliers like CymitQuimica offering 250 mg for €500.00 .

Properties

IUPAC Name

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-phenylmethoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-8-4-5-9-22(21)29-24)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFDRGKRBQQYEB-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/CC(=O)O)\C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Coupling with Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the benzyloxyphenyl group reacts with a halogenated benzothiazole in the presence of a palladium catalyst.

    Formation of the Butenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the butenoic acid moiety, converting it to a saturated butanoic acid derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]butanoic acid.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or bind to enzyme active sites, disrupting normal cellular processes. The benzyloxyphenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The benzyloxy group distinguishes this compound from analogues with simpler phenyl or substituted phenyl groups. Key comparisons include:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications References
3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid 4-Benzyloxy 401.48 High binding affinity in molecular docking studies
3-Benzothiazole-2-yl-4-phenyl-but-3-enoic acid Phenyl (no substitution) ~323.37 Prototype for in silico studies; lacks in vivo validation
4-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic acid (3a) Phenoxy 363.40 Antitubercular activity against M. tuberculosis H37Rv
3-(1,3-Benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid 2-Methoxy 381.44 Higher lipophilicity; unconfirmed bioactivity

Key Observations :

  • Benzyloxy vs.
  • Phenoxy vs. Benzyloxy: Phenoxy substituents (as in 3a) are smaller and may improve metabolic stability, whereas benzyloxy groups could be prone to enzymatic cleavage .

Patent Landscape and Commercial Availability

  • A patent (EP 2022) covers crystal forms of benzyloxy-containing hex-4-inoic acid derivatives, highlighting the therapeutic relevance of benzyloxy substituents .
  • The target compound is priced higher (€500.00/250 mg) than analogues like methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate (€423.00/250 mg), reflecting its specialized applications .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid, also known by its CAS number 749214-70-8, is a compound that has garnered interest in biomedical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C24H19NO3S
  • Molecular Weight: 401.48 g/mol
  • IUPAC Name: 3-(1,3-benzothiazol-2-yl)-4-(4-phenylmethoxyphenyl)but-3-enoic acid

Biological Activity Overview

Research indicates that compounds containing benzothiazole and benzyloxy groups exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid are summarized below.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid. For instance:

StudyFindings
Murty et al. (2011)Investigated derivatives of benzothiazole and found them to inhibit cancer cell proliferation in vitro.
Danilenko et al. (2024)Reported that benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines.

These findings suggest that the compound may possess similar anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Benzothiazole derivatives have also been noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of bacteria and fungi:

StudyFindings
Sattar et al. (2020)Reviewed synthetic transformations of benzothiazole derivatives showing effective antimicrobial activity against Gram-positive and Gram-negative bacteria.

This suggests that 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid could be explored for its potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been documented in various studies:

StudyFindings
Singh et al. (2015)Highlighted the anti-inflammatory effects of benzothiazole compounds in preclinical models, suggesting a role in reducing inflammation markers.

This indicates a possible therapeutic application for inflammatory diseases.

The biological activity of 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid may involve several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis: Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
  • Modulation of Inflammatory Pathways: The compound may affect signaling pathways associated with inflammation.

Case Studies

A few notable case studies provide insights into the practical applications and efficacy of similar compounds:

  • Case Study on Anticancer Activity:
    • A study on a related compound demonstrated a reduction in tumor size in xenograft models when treated with benzothiazole derivatives.
  • Case Study on Antimicrobial Efficacy:
    • Clinical trials involving benzothiazole-based drugs showed significant improvement in patients with bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves condensation reactions using substituted benzaldehydes and heterocyclic precursors. For example, refluxing with absolute ethanol and glacial acetic acid as a catalyst under controlled heating (e.g., 4 hours) can promote cyclization and minimize byproducts. Purification via column chromatography or recrystallization is critical to isolate the target compound .
  • Key Considerations : Variations in solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., benzothiazole derivatives) significantly affect yield. Impurities from incomplete reactions may require iterative optimization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers confirm its structure?

  • Methodology :

  • 1H/13C NMR : Look for diagnostic peaks such as the benzothiazole proton (δ ~8.1–8.3 ppm) and the α,β-unsaturated ketone protons (δ ~6.5–7.5 ppm). The benzyloxy group’s methylene protons typically appear as a singlet near δ ~5.1 ppm .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+) .

Q. How does the benzothiazole moiety influence the compound’s reactivity in further functionalization?

  • Methodology : The electron-withdrawing benzothiazole ring enhances electrophilic substitution at the para-position of the benzyloxy group. For example, bromination or Suzuki-Miyaura coupling reactions require careful selection of catalysts (e.g., Pd(PPh3)4) and protecting groups to avoid side reactions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values in cytotoxicity assays)?

  • Methodology :

  • Assay Standardization : Validate cell lines (e.g., HeLa, MCF-7) using positive controls (e.g., doxorubicin) and ensure consistent culture conditions (e.g., serum concentration, incubation time) .
  • Impurity Analysis : Use LC-MS to identify trace byproducts (e.g., oxidation derivatives) that may interfere with bioactivity .
    • Case Study : Discrepancies in anti-inflammatory activity may arise from differences in LPS-induced inflammation models (e.g., murine vs. human macrophages) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Scaffold Modifications : Synthesize analogs with variations in the benzyloxy group (e.g., halogenation, methoxy substitution) and evaluate changes in logP and binding affinity via molecular docking .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger Suite) to identify critical interactions with targets like COX-2 or EGFR .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodology :

  • Chiral Resolution : Employ chiral stationary phases (e.g., amylose-based columns) during HPLC purification. Asymmetric synthesis using Evans auxiliaries may enhance enantioselectivity .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to detect racemization during reflux .

Q. How do environmental factors (e.g., pH, temperature) affect the compound’s stability in long-term storage?

  • Methodology :

  • Accelerated Stability Testing : Store samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and analyze degradation products via UPLC-QTOF.
  • Buffer Compatibility : Assess solubility and decomposition in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.